molecular formula C23H23FN4O2S B2928267 N-(2-fluorophenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide CAS No. 1189934-68-6

N-(2-fluorophenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide

Cat. No.: B2928267
CAS No.: 1189934-68-6
M. Wt: 438.52
InChI Key: OLGBDXNXSOGKNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide is a heterocyclic organic compound characterized by a fused imidazo[1,2-c]quinazolinone core. Key structural features include:

  • A 2-fluorophenyl group attached via an amide linkage.
  • A thioether bridge connecting the butanamide chain to the imidazoquinazolinone ring.
  • A propyl substituent at position 2 of the dihydroimidazole moiety.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[(3-oxo-2-propyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O2S/c1-3-9-18-22(30)28-20(25-18)14-10-5-7-12-16(14)27-23(28)31-19(4-2)21(29)26-17-13-8-6-11-15(17)24/h5-8,10-13,18-19H,3-4,9H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGBDXNXSOGKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(CC)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity based on diverse sources, including case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a quinazoline derivative, which is known for its diverse pharmacological properties. The presence of a fluorophenyl group and an imidazoquinazoline moiety contributes to its potential biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. For instance, research indicates that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines:

  • MTT Assays : The compound demonstrated notable antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-468). In particular, compounds derived from similar structures showed IC50 values indicating effective inhibition of cell proliferation .
CompoundCell LineIC50 (µM)
18MCF-715
20MDA-MB-46812

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies show varying degrees of activity against both Gram-positive and Gram-negative bacteria:

  • Inhibition Zones : Compounds similar to this structure exhibited inhibition zones ranging from 10 mm to 15 mm against bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were also determined, with some compounds showing MIC values comparable to standard antibiotics like ampicillin .
Bacterial StrainInhibition Zone (mm)MIC (mg/mL)
Staphylococcus aureus1270
Escherichia coli1565

The mechanism by which this compound exerts its biological effects is an area of active research. Molecular docking studies suggest that it may interact with specific targets involved in cell proliferation and survival pathways. For example:

  • Topoisomerase I Binding : Similar compounds have been shown to bind effectively to topoisomerase I, an enzyme critical for DNA replication and transcription in cancer cells. This binding could lead to the inhibition of cancer cell growth and proliferation .

Case Studies

  • Breast Cancer Study : A study involving substituted tetrazoloquinazoline derivatives demonstrated significant cytotoxic activity against breast cancer cell lines when subjected to MTT assays. The binding affinity and stability of these compounds were assessed through molecular dynamics simulations, indicating their potential as therapeutic agents .
  • Antimicrobial Efficacy : Research on quinazoline derivatives revealed their effectiveness against Candida albicans, with some compounds surpassing the efficacy of traditional antifungal agents like fluconazole. This highlights the potential for developing new antimicrobial therapies based on this class of compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared pharmacophores or functional groups. Below is a comparative analysis:

Core Heterocyclic Systems

  • Target Compound: The imidazo[1,2-c]quinazolinone core provides rigidity and planar aromaticity, facilitating interactions with biological targets (e.g., enzymes or receptors).
  • Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide): Features a triazolo-pyrimidine sulfonamide system. The difluorophenyl group enhances lipophilicity, while the sulfonamide acts as a hydrogen-bond donor/acceptor, critical for herbicidal activity .
  • Triaziflam (N-(2-(3,5-dimethylphenoxy)-1-methylethyl)-6-(1-fluoro-1-methylethyl)-1,3,5-triazine-2,4-diamine): Contains a triazine ring, which confers stability and broad-spectrum herbicidal activity via inhibition of acetolactate synthase (ALS) .

Substituent Effects

Compound Key Substituents Functional Impact
Target Compound 2-fluorophenyl, propyl, thioether Fluorine enhances bioavailability; thioether improves metabolic stability vs. ethers .
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) Methoxy, oxazolidinone Methoxy group increases solubility; oxazolidinone enhances systemic activity in fungicides .
Flumetsulam 2,6-difluorophenyl, sulfonamide Difluorophenyl boosts target binding; sulfonamide critical for ALS inhibition .

Physicochemical Properties

Hypothetical comparisons based on structural trends:

Property Target Compound Flumetsulam Triaziflam
Molecular Weight ~450 g/mol 325.3 g/mol 333.4 g/mol
LogP (Predicted) ~3.5 (moderate lipophilicity) 2.1 (polar sulfonamide) 2.8 (balanced)
Solubility Low (thioether) Moderate (sulfonamide) Low (triazine)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.